Bienvenue dans la boutique en ligne BenchChem!

Adenosine-15N N1-Oxide

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

Adenosine-15N N1-Oxide is the definitive stable isotope-labeled internal standard (SIL-IS) for adenosine N1-oxide (ANO) bioanalysis. Its +1 Da mass shift and ¹⁵N labeling at the N1-oxide position ensure chromatographic co-elution with the native analyte while avoiding deuterium-related retention time shifts, enabling accurate matrix effect correction in LC-MS/MS. This compound is essential for laboratories quantifying ANO in pharmacokinetic, metabolic tracing, and antiviral mechanism studies. Order the optimal SIL-IS for your ANO assay.

Molecular Formula C₁₀H₁₃N₄¹⁵NO₅
Molecular Weight 284.23
CAS No. 197227-85-3
Cat. No. B1146293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-15N N1-Oxide
CAS197227-85-3
Synonyms6-Amino-9-β-D-ribofuranosyl-9H-purine-15N 1-Oxide;  Adenosine-15N N-Oxide;  NSC 128561-15N
Molecular FormulaC₁₀H₁₃N₄¹⁵NO₅
Molecular Weight284.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-15N N1-Oxide (CAS 197227-85-3): Stable Isotope-Labeled Purine N1-Oxide for Analytical and Pharmacological Research


Adenosine-15N N1-Oxide (CAS 197227-85-3) is a stable heavy isotope-labeled analogue of adenosine N1-oxide (ANO), in which the N1 nitrogen atom of the oxidized adenine base is substituted with nitrogen-15 (¹⁵N) . Its molecular formula is C₁₀H₁₃N₄¹⁵NO₅ with a molecular weight of 284.23 g/mol, representing a +1 Da mass shift relative to the unlabeled parent compound adenosine N1-oxide (CAS 146-92-9, MW 283.24 g/mol) . ANO itself is a naturally occurring purine nucleoside oxidation product found in royal jelly that has demonstrated potent, orally active anti-inflammatory activity and selective antiviral activity against vaccinia virus [1]. The ¹⁵N-labeled form is intended exclusively as a research tool for use as an internal standard in quantitative LC-MS/GC-MS analyses and as a tracer in metabolic and pharmacokinetic studies .

Why Unlabeled Adenosine N1-Oxide or Other Isotope Labels Cannot Substitute for Adenosine-15N N1-Oxide in Quantitative Bioanalysis


In quantitative mass spectrometry-based bioanalysis, isotopolog internal standards are considered the gold standard for correcting matrix effects, ion suppression, and extraction variability [1]. The ¹⁵N label in Adenosine-15N N1-Oxide provides a +1 Da mass shift sufficient for chromatographic co-elution and near-identical ionization efficiency with the unlabeled analyte, while avoiding the retention time shifts commonly observed with deuterated (²H) internal standards [2]. Unlabeled adenosine N1-oxide cannot serve as an internal standard because it is indistinguishable from the target analyte in MS detection. Alternative isotope labels such as ¹³C or deuterium may be used, but ¹⁵N-labeled internal standards are preferred in LC-MS/MS workflows because they exhibit chromatographic behavior more closely matched to the native analyte than deuterated analogs, which are prone to hydrogen-deuterium exchange and retention time drift [2]. For laboratories conducting pharmacokinetic studies of ANO or quantifying ANO in biological matrices, this compound is the requisite internal standard rather than an interchangeable option .

Adenosine-15N N1-Oxide: Quantitative Evidence of Differentiation for Procurement and Method Development


Mass Spectrometric Differentiation: +1 Da Mass Shift Enables Unambiguous Quantification of Adenosine N1-Oxide in Complex Biological Matrices

Adenosine-15N N1-Oxide (MW 284.23 g/mol) incorporates a single ¹⁵N atom at the N1 position of the adenine base, producing a molecular mass increase of exactly 1 Da relative to unlabeled adenosine N1-oxide (MW 283.24 g/mol) . High-resolution mass spectrometry (HRMS) validates both the molecular formula and the isotopic enrichment, while ¹⁵N nuclear magnetic resonance (NMR) spectroscopy confirms >98% isotopic incorporation at the N1 position . This +1 Da mass difference is sufficient for baseline chromatographic separation from the endogenous analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes while maintaining near-identical physicochemical properties, ensuring co-elution and equivalent ionization efficiency .

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis Isotope dilution mass spectrometry

Anti-Inflammatory Potency Superiority: EC50 Comparison of Adenosine N1-Oxide Versus Adenosine and Dipotassium Glycyrrhizate in Macrophage Cytokine Inhibition

In LPS/huIFN-γ-stimulated THP-1 human monocytic cells, adenosine N1-oxide (ANO, the unlabeled parent pharmacophore) inhibited TNF-α secretion with an EC50 of 4.9 μM, compared to 55 μM for adenosine (an 11.2-fold difference) and 910 μM for dipotassium glycyrrhizate (GK2, a 185.7-fold difference) [1]. For IL-6 secretion, ANO exhibited an EC50 of 4.9 μM versus 40 μM for adenosine (8.2-fold) and 1,000 μM for GK2 (204.1-fold) [1]. In murine peritoneal macrophages stimulated with LPS plus IFN-γ, ANO was superior to the synthetic A1 AR-selective agonist CCPA, the A2A AR-selective agonist CGS21680, and the A3 AR-selective agonist IB-MECA in suppressing a broad spectrum of pro-inflammatory cytokines; notably, both CCPA and CGS21680 paradoxically increased rather than reduced IL-6 and IL-12 secretion in peritoneal macrophages [1].

Anti-inflammatory TNF-α inhibition IL-6 inhibition Macrophage EC50

Metabolic Stability Advantage: Adenosine N1-Oxide Is Refractory to Adenosine Deaminase-Mediated Degradation, Unlike Adenosine

Adenosine N1-oxide (ANO, 10 μM) remained stable over a period of 24 hours in culture medium supplemented with 10% fetal bovine serum, whereas the same concentration of adenosine was rapidly degraded and completely undetectable after 6 hours of incubation [1]. When directly incubated with purified adenosine deaminase, adenosine rapidly disappeared while no change in ANO content was observed over a 60-minute incubation period, confirming that ANO is refractory to deamination by adenosine deaminase [1]. The addition of the adenosine deaminase inhibitor EHNA (10 μM) increased the inhibitory activity of adenosine on TNF-α and IL-6 secretion, but the activity of adenosine plus EHNA remained inferior to that of ANO alone, indicating that the superior anti-inflammatory potency of ANO cannot be solely attributed to its metabolic stability [1].

Adenosine deaminase resistance Metabolic stability Inosine conversion Nucleoside stability

Oral In Vivo Efficacy: Adenosine N1-Oxide Significantly Increases Survival in LPS-Induced Endotoxin Shock After Oral Administration

In an LPS-induced endotoxin shock model in BALB/c mice, intravenous administration of adenosine N1-oxide (ANO) significantly reduced lethality [1]. Critically, a significant increase in survival rate was also observed by oral administration of ANO, demonstrating that the N1-oxide modification confers oral bioavailability not achievable with adenosine itself, which has an extremely short half-life in blood (estimated at <10 seconds in human blood) that precludes its clinical application [1]. Independent patent literature specifies ANO oral administration at 135 mg/kg (three doses) reduced LPS-induced lethality in BALB/c mice, and describes the compound as an effective ingredient for therapeutic agents targeting sepsis, hepatitis, and inflammatory bowel disease [2].

Oral bioavailability Endotoxin shock Sepsis In vivo survival Anti-inflammatory

Antiviral Selectivity: Adenosine N1-Oxide Inhibits Vaccinia Virus Replication Without Affecting Host Cell Protein Synthesis

Adenosine N1-oxide (ANO) is a potent and highly selective inhibitor of vaccinia virus replication [1]. In synchronously infected BSC40 cells, ANO completely blocked viral DNA replication and viral late protein synthesis, with effects attributable to a defect in viral early gene expression: vaccinia virus early proteins were not synthesized in the presence of ANO, even though vaccinia virus early mRNAs were produced normally [1]. Crucially, cellular protein synthesis was unaffected by ANO, and virus infection in the presence of the drug did not elicit the normal shutoff of host protein synthesis—demonstrating a selective antiviral mechanism that spares host cell translation [1]. The predominant in vivo metabolite, adenosine N1-oxide triphosphate (ANO-TP), was shown to substitute for ATP in RNA synthesis by purified vaccinia virus RNA polymerase when dATP was provided as an energy source, yet ANO-TP did not inhibit early transcription in the presence of ATP, suggesting that incorporation of the modified nucleotide into viral mRNAs selectively blocks viral gene expression at the level of translation [1].

Antiviral Vaccinia virus Selectivity index Poxvirus Viral translation inhibitor

Metabolic Fate Distinction: Adenosine N1-Oxide Is a Substrate for Adenosine Kinase but Its Nucleotide Product Is Not an Adenylate Kinase Substrate

Adenosine N1-oxide is readily phosphorylated to AMP-NO by adenosine kinase [1]. However, AMP-NO cannot be further phosphorylated by liver mitochondria to the corresponding nucleoside diphosphate and cannot serve as a substrate for adenylate kinase (EC 2.7.4.3) [1]. This creates a distinct metabolic fate compared to adenosine: while adenosine is efficiently converted through AMP → ADP → ATP via adenylate kinase, adenosine N1-oxide is metabolically 'trapped' at the monophosphate level, unable to restore normal ATP levels in ethionine-treated rats [1]. Meanwhile, ANO is also subject to enzymatic reduction back to adenosine by amine N-oxide reductase, as demonstrated in Escherichia coli extracts where the enzyme reduces adenosine 1N-oxide with a Km of 2 × 10⁻⁴ M [2].

Adenosine kinase Nucleotide metabolism Phosphotransferase AMP-NO Metabolic trapping

Adenosine-15N N1-Oxide: Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


LC-MS/MS Quantitative Bioanalysis of Adenosine N1-Oxide in Pharmacokinetic and ADME Studies

For laboratories developing LC-MS/MS methods to quantify adenosine N1-oxide in plasma, tissue homogenates, or cell culture media during preclinical pharmacokinetic studies, Adenosine-15N N1-Oxide serves as the optimal stable isotope-labeled internal standard (SIL-IS). Its +1 Da mass shift relative to the unlabeled analyte (284.23 vs. 283.24 g/mol) enables unambiguous SRM/MRM-based quantification while its near-identical physicochemical properties ensure co-elution and equivalent matrix effect correction . This is particularly critical given ANO's metabolic stability (resistant to adenosine deaminase; stable >24 h in serum-containing medium) and oral bioavailability profile, which necessitate accurate quantification across diverse biological matrices [5].

Metabolic Tracing of Adenosine N1-Oxide Conversion to ANO-TP in Antiviral Mechanism-of-Action Studies

The ¹⁵N label enables precise tracking of the metabolic conversion of ANO to its active metabolite adenosine N1-oxide triphosphate (ANO-TP) in vaccinia virus-infected cells, where ANO-TP substitutes for ATP in viral RNA polymerase-mediated transcription but does not inhibit host transcription in the presence of physiological ATP . Researchers investigating the selective antiviral mechanism—whereby incorporation of ANO-modified nucleotides into viral mRNA blocks translation without affecting host protein synthesis—require the ¹⁵N-labeled compound to distinguish exogenously administered ANO from endogenous adenosine pools using high-resolution mass spectrometry .

In Vivo Pharmacokinetic/Pharmacodynamic Modeling of Oral Anti-Inflammatory Adenosine N1-Oxide Therapies

Given that adenosine N1-oxide demonstrates significant oral anti-inflammatory efficacy in LPS-induced endotoxin shock models—a property not shared by adenosine itself—the ¹⁵N-labeled compound is essential for generating plasma concentration-time profiles and tissue distribution data needed for PK/PD modeling . The compound's metabolic stability against adenosine deaminase (>24 h in biological media vs. <6 h for adenosine) means that the labeled tracer accurately reflects the intact drug species rather than deaminated metabolites, simplifying PK model development . The patent literature supports ANO's therapeutic potential in sepsis, hepatitis, and inflammatory bowel disease, underscoring the commercial relevance of robust bioanalytical methods using this labeled standard [5].

NMR-Based Structural and Interaction Studies of Adenosine N1-Oxide-Protein Complexes

With >98% ¹⁵N isotopic incorporation at the N1 position confirmed by NMR spectroscopy, Adenosine-15N N1-Oxide can be employed in ¹⁵N-edited NMR experiments to study binding interactions with target proteins such as adenosine kinase, adenosine deaminase, or adenosine receptors . The ¹⁵N label at the site of the defining structural modification (the N1-oxide) provides a direct spectroscopic probe of the chemical environment at the critical pharmacophoric position, enabling investigation of how the N1-oxidation alters hydrogen bonding and electrostatic interactions with adenosine receptor subtypes (A1, A2A, A3) for which ANO shows differential agonist/antagonist profiles [5].

Quote Request

Request a Quote for Adenosine-15N N1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.